

"Ethyl 13(Z),16(Z),19(Z)-docosatrienoate CAS number 2692622-88-9"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

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Ethyl 13(Z),16(Z),19(Z)-docosatrienoate: A Technical Guide

CAS Number: 2692622-88-9

This technical guide provides a comprehensive overview of **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate**, a polyunsaturated fatty acid ethyl ester. The document is intended for researchers, scientists, and drug development professionals, detailing its physicochemical properties, potential synthetic routes, and plausible biological activities based on related compounds. While specific experimental data for this molecule is limited in publicly available literature, this guide consolidates existing knowledge on similar structures to provide a foundational understanding for future research.

Physicochemical Properties

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is an ester product with the following identifiers and properties.^{[1][2]}

Property	Value	Reference
CAS Number	2692622-88-9	[1]
Molecular Formula	C24H42O2	[1]
Molecular Weight	362.59 g/mol	[1]
Synonyms	Ethyl (13Z,16Z,19Z)-13,16,19-docosatrienoate	[1]
Lipid Number	C22:3 (13Z,16Z,19Z) EE	[1]
Purity	>99% (as available from commercial suppliers)	[1]
Storage	Freezer	[1]
Predicted Density	0.886±0.06 g/cm3	[2]

Synthesis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

While a specific, detailed experimental protocol for the synthesis of **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate** is not readily available in the literature, its synthesis can be approached through established methods for preparing polyunsaturated fatty acid ethyl esters. Two plausible synthetic strategies are outlined below.

Experimental Protocol 1: Lipase-Catalyzed Esterification

This method offers a green and selective approach to ester synthesis.

Materials:

- 13(Z),16(Z),19(Z)-docosatrienoic acid
- Ethanol (anhydrous)
- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Anhydrous hexane (or other suitable organic solvent)

- Molecular sieves (optional, for water removal)
- Buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

- Dissolve 13(Z),16(Z),19(Z)-docosatrienoic acid and a molar excess of ethanol in anhydrous hexane in a sealed reaction vessel.
- Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the fatty acid.
- The reaction can be carried out at a controlled temperature, generally between 40-60°C, with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is achieved. Reaction times can vary from several hours to days depending on the specific enzyme and conditions.
- Upon completion, filter off the immobilized lipase for reuse.
- Remove the solvent and excess ethanol under reduced pressure.
- The crude ethyl ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a classic and reliable method for the stereoselective formation of the Z-alkene bonds. A retrosynthetic analysis suggests a multi-step synthesis culminating in one or more Wittig reactions to construct the polyunsaturated chain. A generalized workflow for a key Wittig step is presented.

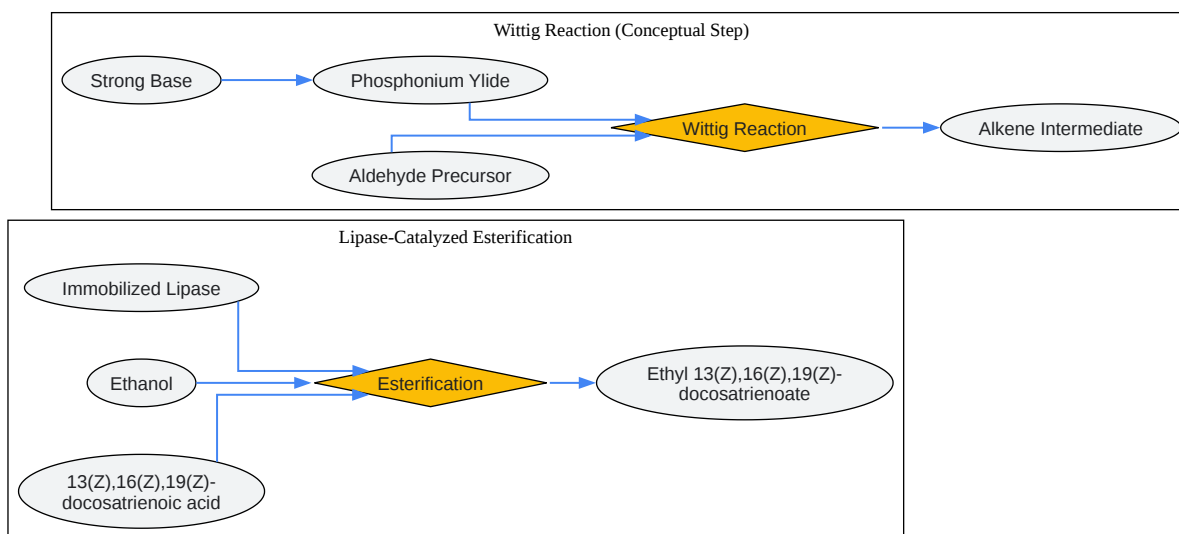
Materials:

- A suitable aldehyde or ketone precursor
- A corresponding phosphonium ylide (Wittig reagent)

- Anhydrous tetrahydrofuran (THF) or other aprotic solvent
- A strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0°C and add a strong base dropwise to generate the ylide (indicated by a color change).
- Wittig Reaction: In a separate flame-dried, nitrogen-purged flask, dissolve the aldehyde or ketone precursor in anhydrous THF and cool to 0°C.
- Slowly add the prepared ylide solution to the aldehyde/ketone solution via cannula.
- Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by column chromatography.



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Conceptual Synthetic Pathways.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate** is not currently available. However, based on studies of its parent fatty acid, docosatrienoic acid, and other long-chain polyunsaturated fatty acid (PUFA) ethyl esters, several biological activities can be postulated.

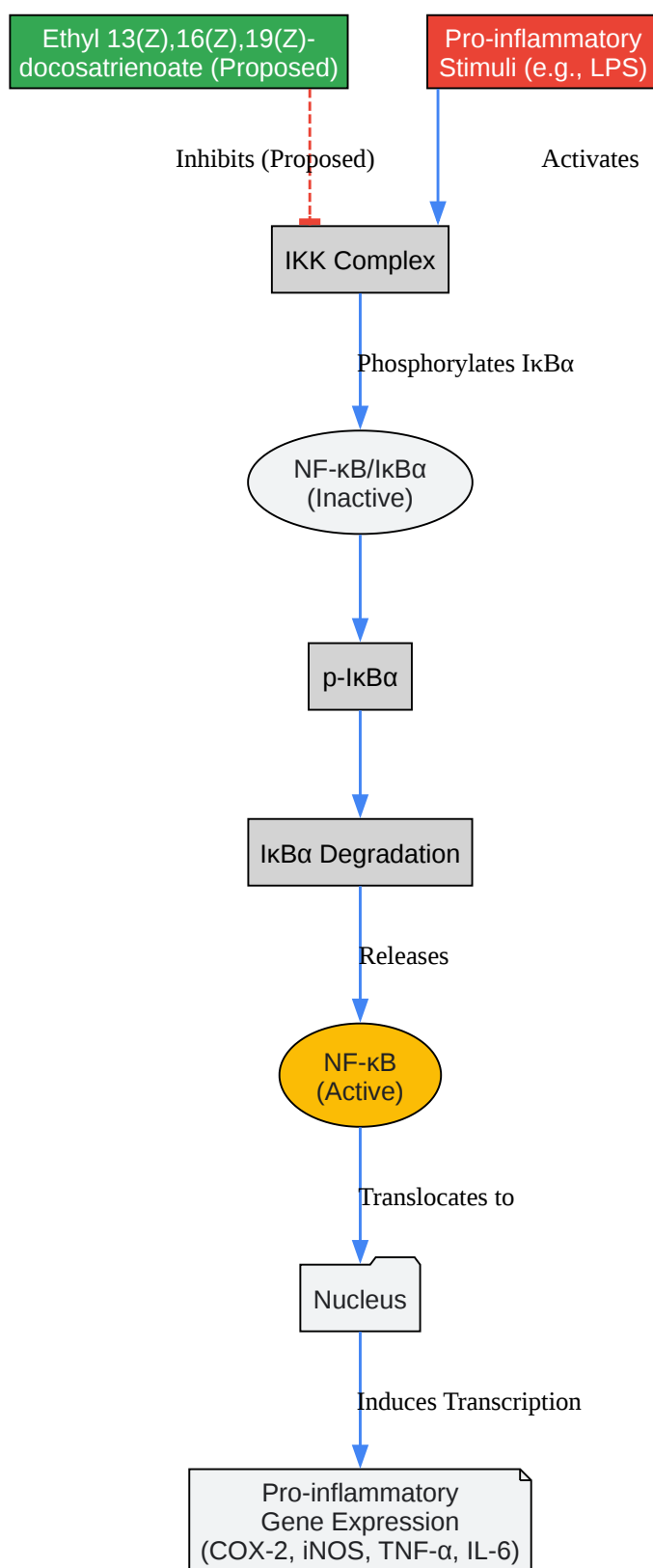
Docosatrienoic acid (DTA) has demonstrated strong anti-inflammatory, antioxidant, and antitumor effects in vitro, in some cases comparable or superior to docosahexaenoic acid (DHA).[3] PUFA ethyl esters are known to have cardioprotective effects and can modulate inflammatory pathways.[4]

Anti-Inflammatory Activity and NF- κ B Signaling

A plausible mechanism for the anti-inflammatory effects of PUFAs involves the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[4] NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Proposed Anti-Inflammatory Mechanism:

- **Inhibition of I κ B α Degradation:** In its inactive state, NF- κ B is sequestered in the cytoplasm by the inhibitor of kappa B alpha (I κ B α). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B α , allowing NF- κ B to translocate to the nucleus. PUFAs may prevent this degradation.
- **Reduced NF- κ B Nuclear Translocation:** By stabilizing I κ B α , PUFAs can reduce the amount of NF- κ B that enters the nucleus.
- **Decreased Pro-inflammatory Gene Expression:** With less active NF- κ B in the nucleus, the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF- α , IL-6), is downregulated.



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Proposed NF-κB Inhibition Pathway.

General Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to investigate the biological activities of **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate**.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of living cells.

Materials:

- Target cells (e.g., cancer cell line, normal cell line)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate**
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare a stock solution of **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate** in DMSO and make serial dilutions in the cell culture medium.

- Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
- Incubate the cells for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

Principle: This assay measures the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The anti-inflammatory activity is determined by the reduction in NO levels.

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Cell culture medium
- Lipopolysaccharide (LPS)
- **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate**
- Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard solution

- 96-well plates

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **Ethyl 13(Z),16(Z),19(Z)-docosatrienoate** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
- After incubation, collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.
- Add 50 µL of Griess reagent B and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is a polyunsaturated fatty acid ethyl ester with potential for significant biological activity, particularly in the realm of anti-inflammatory and cytoprotective effects. While direct experimental evidence is currently lacking, this technical guide provides a framework for its synthesis and biological evaluation based on established knowledge of related compounds. Further research is warranted to fully elucidate the therapeutic potential of this molecule.

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- To cite this document: BenchChem. ["Ethyl 13(Z),16(Z),19(Z)-docosatrienoate CAS number 2692622-88-9"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600688#ethyl-13-z-16-z-19-z-docosatrienoate-cas-number-2692622-88-9]

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